PF-06821497 - 1844849-10-0

PF-06821497

Catalog Number: EVT-8952537
CAS Number: 1844849-10-0
Molecular Formula: C22H24Cl2N2O5
Molecular Weight: 467.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06821497 is under investigation in clinical trial NCT03460977 (PF-06821497 Treatment Of Relapsed/Refractory SCLC, Castration Resistant Prostate Cancer, and Follicular Lymphoma).
EZH2 Inhibitor PF-06821497 is an orally available selective inhibitor of the histone lysine methyltransferase (HMT) enhancer of zeste homolog 2 (EZH2), with potential antineoplastic activity. Upon oral administration, EZH2 inhibitor PF-06821497 selectively targets, binds to and inhibits the activity of EZH2. Inhibition of EZH2 specifically prevents the methylation of histone H3 on lysine 27 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways and results in decreased proliferation of EZH2-expressing cancer cells. EZH2, an HMT class enzyme and the catalytic subunit of the polycomb repressive complex 2 (PRC2), is overexpressed or mutated in a variety of cancer cells and plays a key role in tumor cell proliferation; its expression is correlated with tumor initiation, progression, stem cell self-renewal, migration and angiogenesis.
Synthesis Analysis

The synthesis of PF-06821497 involves multiple steps that leverage established organic chemistry techniques. The initial synthetic route begins with the preparation of key intermediates through peptide coupling reactions, specifically between aminopyridones and indole derivatives.

Molecular Structure Analysis

PF-06821497 has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

  • Molecular Formula: C₁₈H₁₈F₃N₃O₂
  • Molecular Weight: 373.35 g/mol
  • Structural Features: The molecule contains an indole core linked to a piperidine moiety, along with trifluoroethyl substituents that enhance its lipophilicity and bioavailability .

The presence of these functional groups is crucial for its interaction with the target enzyme, allowing for effective inhibition of EZH2.

Chemical Reactions Analysis

PF-06821497 undergoes specific chemical reactions that facilitate its interaction with biological targets:

  1. Inhibition Mechanism: As a competitive inhibitor, PF-06821497 binds to the active site of EZH2, preventing the transfer of methyl groups from S-adenosylmethionine to histone substrates. This action disrupts normal epigenetic regulation within cells .
  2. Stability Studies: Various stability assays have demonstrated that PF-06821497 maintains its structural integrity under physiological conditions, which is essential for its therapeutic efficacy in vivo .
Mechanism of Action

The mechanism of action for PF-06821497 primarily involves:

  1. Histone Methylation Inhibition: By inhibiting EZH2, PF-06821497 prevents the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification is crucial for gene repression; thus, its inhibition can lead to the reactivation of tumor suppressor genes such as P21 .
  2. Non-Histone Targeting: Beyond histones, PF-06821497 may also affect non-histone proteins involved in transcriptional regulation, further contributing to its antitumor effects through complex signaling pathways .
Physical and Chemical Properties Analysis

PF-06821497 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound shows good stability under various pH conditions, which is favorable for oral bioavailability.
  • Lipophilicity: The presence of trifluoroethyl groups enhances its lipophilicity, improving membrane permeability and absorption characteristics .
Applications

PF-06821497's primary application lies within oncology as an investigational drug targeting cancers characterized by overactive EZH2 pathways:

  1. Cancer Treatment: It is being evaluated in clinical trials for various malignancies, including small cell lung cancer and B-cell lymphomas, particularly those with mutations activating EZH2 .
  2. Research Tool: Beyond therapeutic applications, PF-06821497 serves as a valuable tool in research settings to study epigenetic regulation mechanisms and their implications in cancer biology.
Introduction to Epigenetic Targeting in Oncology

Epigenetic dysregulation represents a fundamental mechanism in oncogenesis, wherein heritable changes in gene expression occur without alterations to the underlying DNA sequence. Chromatin-modifying enzymes have emerged as compelling therapeutic targets due to their roles in maintaining cellular identity and their frequent dysregulation in malignancies. Among these, the Polycomb Repressive Complex 2 (PRC2) functions as a master regulator of transcriptional silencing through histone methylation. Inhibitors targeting PRC2’s catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), exemplify the therapeutic potential of epigenetic interventions in cancer.

Role of EZH2 in Polycomb Repressive Complex 2 and Oncogenesis

EZH2 serves as the enzymatic core of PRC2, a multi-subunit complex comprising Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and Retinoblastoma-Binding Protein 4/7 (RBBP4/7). This complex catalyzes the mono- to tri-methylation of histone H3 at lysine 27 (H3K27me3), a repressive chromatin mark that silences tumor suppressor genes. The SET domain of EZH2 mediates methyltransferase activity, while associated domains facilitate interactions with accessory proteins like Adipocyte Enhancer-Binding Protein 2 (AEBP2) and Jumonji/AT-Rich Interaction Domain 2 (JARID2) [2] [3] [8].

Structurally, EZH2 contains several functional domains:

  • EED-Interaction Domain (EID): Critical for PRC2 assembly
  • Cysteine-Rich Domain (CXC): Supports catalytic activity
  • SET Domain: Confers methyltransferase function [6]

In cancer, EZH2 exhibits dual pathogenic mechanisms:

  • Gain-of-function mutations: Recurrent tyrosine 641 (Y641) mutations in the SET domain increase catalytic efficiency for H3K27me3 deposition. These are prevalent in 20–30% of follicular lymphomas and 7–15% of diffuse large B-cell lymphomas, driving unchecked proliferation through silencing of cell cycle regulators [1] [6] [7].
  • Overexpression: Solid tumors (prostate, breast, lung) exhibit EZH2 amplification, leading to genome-wide H3K27me3 expansion. This represses differentiation programs and tumor suppressors (e.g., p21, PTEN), enabling metastatic progression and stemness [2] [5] [6].

Table 1: EZH2 Alterations in Human Cancers

Cancer TypeAlterationConsequence
Follicular LymphomaY641 mutationsEnhanced H3K27me3; silencing of CDKN1A/p21
Castration-Resistant Prostate CancerOverexpressionRepression of androgen signaling antagonists; therapy resistance
Small Cell Lung CancerAmplificationSilencing of pro-apoptotic genes (e.g., BIM); chemoresistance
Breast CarcinomaOverexpression & Y641F mutationActivation of PI3K/Akt pathway; epithelial-mesenchymal transition promotion

Beyond canonical PRC2 activity, EZH2 exerts PRC2-independent oncogenic functions. It methylates non-histone substrates like Signal Transducer and Activator of Transcription 3 (STAT3), amplifying oncogenic signaling. In prostate cancer, phosphorylated EZH2 directly activates Androgen Receptor (AR) transcription, fueling therapy resistance [6] [7].

Rationale for EZH2 Inhibition in Hematologic and Solid Tumors

The oncogenic dependency ("addiction") of certain cancers on EZH2 activity provides a compelling therapeutic rationale. In hematologic malignancies, EZH2 mutations create a hypermorphic enzyme that excessively silences tumor suppressors, creating vulnerability to inhibition. For example, mutant EZH2 lymphoma cells exhibit 50–100-fold greater sensitivity to EZH2 inhibitors than wild-type counterparts [1] [6].

In solid tumors, EZH2 overexpression correlates with advanced stage, metastasis, and poor prognosis. Mechanistically, EZH2 interfaces with key oncogenic pathways:

  • Wnt/β-Catenin: EZH2 binds β-catenin, activating c-Myc and cyclin D1 [2] [6]
  • PI3K/Akt: Phosphorylated Akt stabilizes EZH2 and enhances its repressive activity, forming a feed-forward loop [2] [6]
  • Notch: Long non-coding RNA-mediated recruitment of EZH2 silences Notch pathway inhibitors (e.g., miR-34a) [2]

EZH2 inhibition offers two key therapeutic effects:

  • Direct antitumor activity: Reactivation of silenced tumor suppressors (e.g., p21) induces cell cycle arrest and apoptosis.
  • Sensitization to targeted therapies: In prostate cancer, EZH2 inhibition restores sensitivity to androgen receptor antagonists by derepressing AR-repressed genes [4] [6].

Emergence of PF-06821497 as a Second-Generation EZH2 Inhibitor

First-generation EZH2 inhibitors (e.g., tazemetostat) demonstrated clinical efficacy in lymphomas but faced limitations: modest potency against solid tumors, acquired resistance mutations, and pharmacokinetic challenges. PF-06821497 (chemical name: (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one) was engineered to overcome these barriers [1] [5] [7].

Table 2: Key Properties of PF-06821497

PropertySpecificationSignificance
Molecular Weight467.34 g/molOptimal for membrane permeability
FormulaC~22~H~24~Cl~2~N~2~O~5~Unique lactam scaffold enhancing selectivity
EZH2 Inhibition (Ki)<0.1 nM against Y641N mutant10–100-fold greater potency than first-gen inhibitors
Lipophilic EfficiencySuperior among lactam-series analogsBalances target affinity with metabolic stability and solubility
Selectivity>1000-fold over EZH1 and other methyltransferasesMinimizes off-target toxicity

PF-06821497 exhibits three key pharmacological advancements:

  • Unprecedented Potency: Its sub-nanomolar Ki against prevalent EZH2 mutants (Y641N) translates to robust tumor growth inhibition in xenograft models. At 10 mg/kg dosing, it achieves >90% H3K27me3 suppression in tumors [1] [5].
  • Optimized Drug Properties: The oxetane moiety enhances solubility, while the chiral center at the C7 position maximizes target engagement. This confers oral bioavailability and sustained target coverage [5] [7].
  • Dual EZH2/EZH1 Activity: Unlike first-gen selective inhibitors, PF-06821497 inhibits wild-type EZH2 and its paralog EZH1 at higher concentrations, overcoming compensatory H3K27me3 maintenance by EZH1 in solid tumors [4] [5].

Preclinical studies validate its efficacy across tumor types:

  • Lymphomas: Induces regression in EZH2-mutant diffuse large B-cell lymphoma models (IC~50~ = 3 nM) [1]
  • Prostate Cancer: Synergizes with enzalutamide to suppress castration-resistant xenografts by reactivating AR-repressed genes [4] [7]
  • Small Cell Lung Cancer: Reduces tumor-initiating cell frequency by derepressing differentiation programs (e.g., ASCL1 targets) [5] [7]

Clinically, PF-06821497 (development name: mevrometostat) is under evaluation in multiple phase 1–3 trials for relapsed/refractory small cell lung cancer, castration-resistant prostate cancer, and follicular lymphoma, positioning it as a versatile epigenetic therapeutic [4] [7]. Its design exemplifies structure-guided optimization for second-generation epigenetic inhibitors.

Properties

CAS Number

1844849-10-0

Product Name

PF-06821497

IUPAC Name

5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

Molecular Formula

C22H24Cl2N2O5

Molecular Weight

467.3 g/mol

InChI

InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m1/s1

InChI Key

RXCVUHMIWHRLDF-HXUWFJFHSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)[C@@H](C4COC4)OC)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.